

Spectroscopic data for 3-Bromo-4-fluorotoluene (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-4-fluorotoluene

Cat. No.: B1266451

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of **3-Bromo-4-fluorotoluene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-bromo-4-fluorotoluene**. It is intended for researchers, scientists, and professionals in the field of drug development who require detailed spectroscopic information for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-bromo-4-fluorotoluene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
158.4 (d, $^1\text{JCF} = 246.5$ Hz)	C4
135.0 (d, $^4\text{JCF} = 3.5$ Hz)	C2
131.7 (d, $^3\text{JCF} = 5.9$ Hz)	C6
128.0 (d, $^3\text{JCF} = 8.6$ Hz)	C5
124.8 (d, $^2\text{JCF} = 18.2$ Hz)	C1
116.8 (d, $^2\text{JCF} = 21.1$ Hz)	C3
20.0 (d, $^4\text{JCF} = 3.5$ Hz)	CH_3

Solvent: CDCl_3 . The assignments are based on typical chemical shifts and coupling constants for similar structures.

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Interpretation
3050-2850	C-H stretching (aromatic and aliphatic)
1590, 1480	C=C stretching (aromatic ring)
1220	C-F stretching
1050	C-Br stretching
870, 810	C-H bending (out-of-plane)

Sample preparation: Attenuated Total Reflectance (ATR) or as a thin film.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Interpretation
188/190	100/98	$[M]^+$ (Molecular ion peak, showing bromine isotopes)
173/175	20/19	$[M-CH_3]^+$
109	55	$[M-Br]^+$
91	40	$[C_7H_7]^+$ (Tropylium ion)

Ionization method: Electron Impact (EI).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **3-bromo-4-fluorotoluene** is dissolved in about 0.6-0.7 mL of deuterated chloroform ($CDCl_3$) containing tetramethylsilane (TMS) as an internal standard.^{[1][2]} The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is optimized by a process called shimming. For a 1H spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For a ^{13}C spectrum, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope.^[3]
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, and the baseline is corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

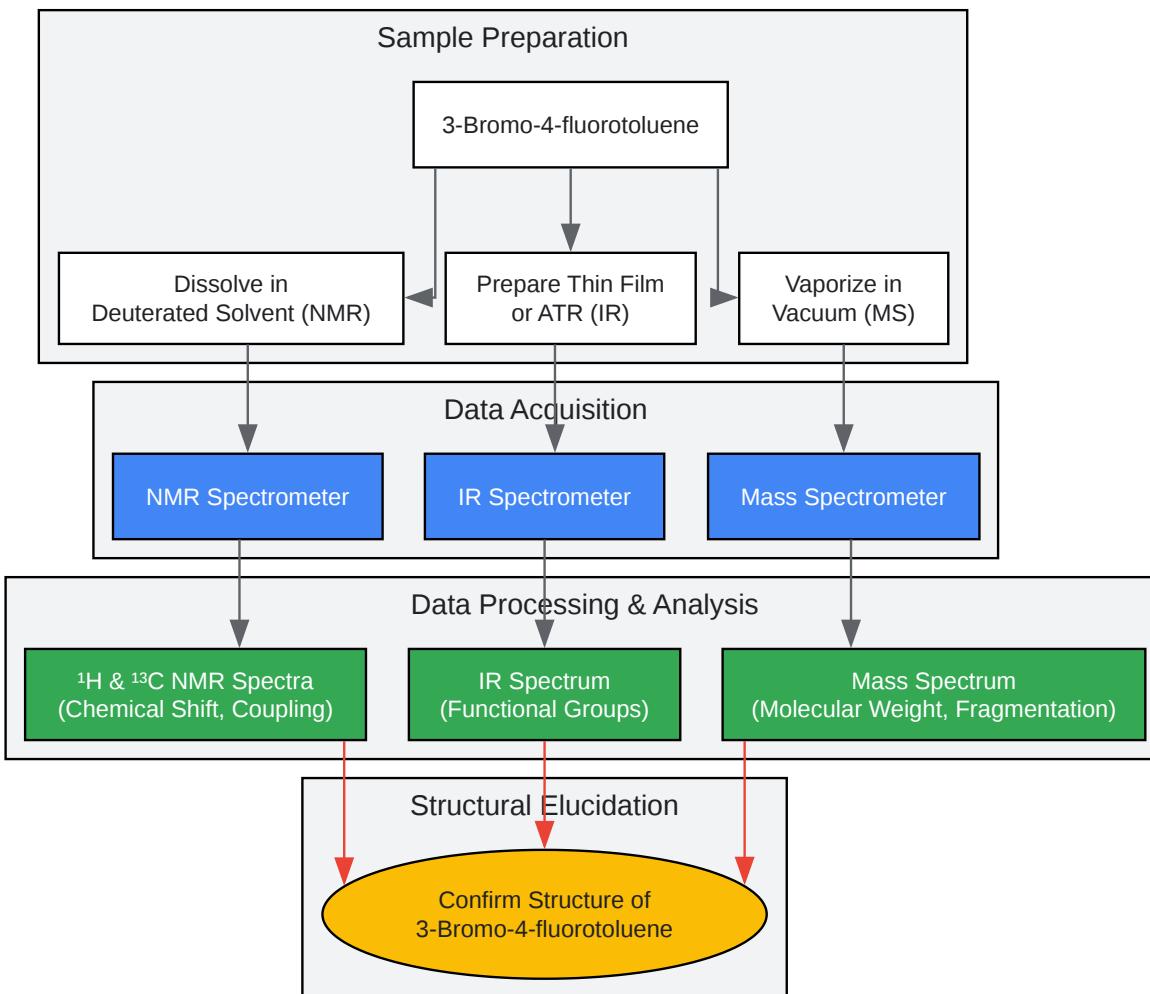
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

- Sample Preparation: A small amount of solid **3-bromo-4-fluorotoluene** is placed directly onto the ATR crystal.[4]
- Data Acquisition: Pressure is applied to ensure good contact between the sample and the crystal. A background spectrum of the clean ATR crystal is recorded. The IR spectrum of the sample is then collected.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Thin Solid Film Method

- Sample Preparation: A few milligrams of the solid sample are dissolved in a volatile solvent like methylene chloride.[5] A drop of this solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[5]
- Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer.[5] The IR spectrum is then recorded.[5]
- Data Processing: The resulting spectrum is analyzed for the characteristic absorption bands.


Mass Spectrometry (MS)

Electron Impact (EI) Method

- Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a heated probe or a gas chromatography (GC) inlet, where it is vaporized in a high vacuum.[6]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[7][8] This causes the molecules to lose an electron, forming a positively charged molecular ion ($[M]^+$), which can then fragment.[7][8]
- Mass Analysis: The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[6][8]
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .[8]

Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-bromo-4-fluorotoluene**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **3-Bromo-4-fluorotoluene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. books.rsc.org [books.rsc.org]
- 4. amherst.edu [amherst.edu]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [Spectroscopic data for 3-Bromo-4-fluorotoluene (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266451#spectroscopic-data-for-3-bromo-4-fluorotoluene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com